molecular formula C19H16N4O2S2 B2397406 N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-00-7

N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2397406
CAS No.: 688336-00-7
M. Wt: 396.48
InChI Key: PNJCUTUHXSWPHI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
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Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, including its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to an imidazole ring through a thioether bond, which is known to enhance biological activity due to the presence of electron-donating and electron-withdrawing groups. The structural formula can be represented as follows:

N benzo d thiazol 2 yl 2 1 4 methoxyphenyl 1H imidazol 2 yl thio acetamide\text{N benzo d thiazol 2 yl 2 1 4 methoxyphenyl 1H imidazol 2 yl thio acetamide}

Anticancer Activity

Recent studies have demonstrated that compounds containing benzo[d]thiazole and imidazole rings exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Assays : In vitro assays revealed that derivatives of similar structures showed IC50 values ranging from 2.66 μM to 6.48 μM against human cancer cell lines such as HL-60 (acute leukemia), A549 (lung adenocarcinoma), and MDA-MB-231 (breast cancer) .

Table 1: IC50 Values of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHL-602.66
Compound BA5495.31
Compound CMDA-MB-2316.42

The anticancer activity is believed to result from multiple mechanisms, including:

  • Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins .
  • Inhibition of Cell Proliferation : The presence of the thiazole ring has been correlated with inhibition of cell proliferation, potentially by interfering with key signaling pathways involved in cell cycle regulation .
  • Molecular Interactions : Molecular docking studies suggest that these compounds may interact with specific protein targets, disrupting their function and leading to cell death .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits promising antimicrobial activity. Research indicates that derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli8 μg/mL
Compound ES. aureus16 μg/mL

These findings highlight the potential for developing new antimicrobial agents based on this compound's structure.

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of similar compounds in clinical settings:

  • Cancer Treatment : A study involving a series of imidazole derivatives demonstrated significant tumor reduction in animal models when administered in conjunction with standard chemotherapy agents .
  • Infectious Diseases : Compounds with the benzo[d]thiazole scaffold have been evaluated for their efficacy against viral infections, including MERS-CoV, showing promising results in inhibiting viral replication .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the benzo[d]thiazole moiety exhibit promising antimicrobial properties. A study synthesized a library of benzo[d]thiazole derivatives, including those similar to N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and evaluated their activity against Pseudomonas aeruginosa. The findings indicated that specific derivatives could inhibit quorum sensing (QS) mechanisms without affecting bacterial growth, suggesting a novel approach to combat antibiotic resistance .

Anticancer Properties

The compound's structure suggests potential anticancer applications. Thiazole derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines. For instance, compounds with similar thiazole and imidazole features have shown significant activity against glioblastoma and melanoma cells. The presence of methoxy groups on the phenyl ring has been linked to enhanced anticancer activity, indicating that this compound may possess similar properties .

Antiviral Activity

Recent studies have explored the antiviral potential of thiazole derivatives against coronaviruses, including MERS-CoV. Compounds structurally related to this compound demonstrated inhibitory effects on viral replication. One derivative achieved a 50% inhibition concentration value of 0.09 µM, highlighting the efficacy of thiazole-containing compounds in antiviral drug development .

Neuroprotective Effects

Thiazole and thiazolidine derivatives have shown promise in neuroprotection, particularly in Alzheimer's disease models. Compounds that inhibit beta-secretase (BACE-1), an enzyme involved in amyloid-beta peptide generation, have been identified as potential therapeutic agents for Alzheimer's. The structural characteristics of this compound may contribute to similar neuroprotective effects, as evidenced by studies demonstrating reduced oxidative stress and amyloid aggregation in treated models .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological properties. Research indicates that modifications to the thiazole ring and substituents on the phenyl group can significantly influence biological activity. For instance, the introduction of electron-donating groups like methoxy enhances the potency of these compounds across various assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of thiazole/imidazole precursors and thioacetamide coupling. Key steps include:

  • Thiazole ring formation : Cyclization using thiourea derivatives and halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Imidazole functionalization : Alkylation or arylation of the imidazole ring with 4-methoxyphenyl groups via nucleophilic substitution .
  • Thioacetamide linkage : Reaction of thiol-containing intermediates with chloroacetamide derivatives in polar aprotic solvents .
    • Monitoring : Reaction progress is tracked via TLC, and intermediates are purified via recrystallization (e.g., ethanol) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in thiazole/imidazole rings) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 436.5) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1668 cm⁻¹ for acetamide) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated vs. experimental C/H/N/S values .

Q. What preliminary biological screening approaches are used for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range for HeLa or MCF-7) .
    • Target Identification : Enzyme inhibition studies (e.g., COX-1/2 for anti-inflammatory potential) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • SAR Insights :

  • Nitro vs. Methoxy Groups : Nitro groups on phenyl rings enhance reactivity (e.g., higher antimicrobial activity vs. methoxy derivatives) .
  • Thiazole vs. Thiadiazole : Thiadiazole analogs show improved anticancer activity due to increased electrophilicity .
    • Data Contradictions : Methyl groups on phenyl rings may reduce potency in some assays (e.g., IC₅₀ increases from 2.5 µM to 8.7 µM in MCF-7) , possibly due to steric hindrance.

Q. What strategies resolve contradictions in reactivity or bioactivity data?

  • Controlled Variables :

  • Solvent Effects : Polar solvents (DMF) vs. non-polar (toluene) alter reaction yields (e.g., 75% vs. 45% in thioacetamide coupling) .
  • pH/Temperature : Optimal thiazole cyclization occurs at pH 8–9 and 60–80°C .
    • Statistical Validation : Multivariate analysis (ANOVA) identifies significant factors (e.g., solvent polarity > temperature in yield optimization) .

Q. How is molecular docking used to predict target interactions?

  • Protocol :

  • Protein Preparation : Retrieve target structures (e.g., COX-2 from PDB: 5KIR) and optimize protonation states .
  • Ligand Docking : Use AutoDock Vina to simulate binding poses; analyze H-bonds (e.g., acetamide carbonyl with Arg120) and hydrophobic interactions (thiazole ring with Phe41) .
    • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to prioritize synthesis .

Q. What methodologies optimize reaction conditions for scale-up?

  • Case Study :

  • Catalyst Screening : K₂CO₃ vs. Cs₂CO₃ improves thioacetamide coupling yields (82% vs. 68%) .
  • Green Chemistry : Ethanol/water mixtures reduce toxicity vs. DMF .
    • Process Analytics : In-line FTIR monitors reaction progress in real-time, reducing purification steps .

Q. How are in vitro and in vivo results reconciled for pharmacokinetic studies?

  • Challenges :

  • Bioavailability : High in vitro activity (IC₅₀ = 1.2 µM) may not translate to in vivo efficacy due to poor solubility or metabolic instability .
    • Solutions :
  • Prodrug Design : Introduce ester groups to enhance solubility (e.g., 2-((1-allyl-...)acetamide derivatives) .
  • Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., demethylation of 4-methoxyphenyl groups) .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-25-14-8-6-13(7-9-14)23-11-10-20-19(23)26-12-17(24)22-18-21-15-4-2-3-5-16(15)27-18/h2-11H,12H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJCUTUHXSWPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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